molecular formula C16H14N2O2S2 B2418645 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034493-04-2

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2418645
CAS No.: 2034493-04-2
M. Wt: 330.42
InChI Key: YRGSMILGRJWUKP-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C16H14N2O2S2. It is also known as ATB-346. This compound is part of a novel series of benzo[d]thiazole-2-carboxamide derivatives that have been designed and synthesized for potential use as EGFR inhibitors .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to design and create a series of benzo[d]thiazole-2-carboxamide derivatives . These compounds were designed based on virtual screening methods and were evaluated for their cytotoxicity against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The target compounds, including “this compound”, were synthesized and evaluated for their cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480), EGFR low-expressed cell line (HepG2) and human liver normal cell line (HL7702) .

Scientific Research Applications

Synthesis and Chemical Characterization

A significant area of research focuses on the synthesis and chemical characterization of benzothiazole derivatives, which include compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide. For instance, the development of new synthetic pathways for benzothiazole derivatives has been a key research focus, aiming at enhancing their chemical diversity and potential biological activities. One study detailed the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting a novel cyclization process to create thioamide bonds with a yield above 60% (Tang Li-jua, 2015).

Anticancer Activity

The anticancer evaluation of benzothiazole derivatives represents another critical research application. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, for example, demonstrated moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This indicates the potential of benzothiazole derivatives as templates for developing new anticancer agents (B. Ravinaik et al., 2021).

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives has also been prolific. For instance, new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal species. These compounds displayed potent antimicrobial activity, with specific derivatives demonstrating superior efficacy, indicating their potential use in developing new antimicrobial agents (M. Incerti et al., 2017).

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10(19)14-5-3-12(22-14)6-7-17-16(20)11-2-4-13-15(8-11)21-9-18-13/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGSMILGRJWUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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